Proglumetacin-d4 Dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

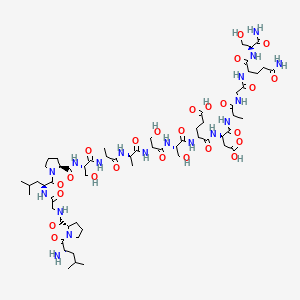

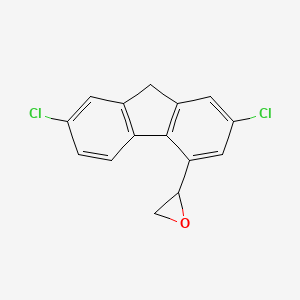

Proglumetacin-d4 Dioxalate is a biochemical used for proteomics research . It is the labelled analogue of Proglumetacin, which is a nonsteroidal anti-inflammatory drug .

Molecular Structure Analysis

The molecular formula of this compound is C50H58D4ClN5O16, and its molecular weight is 1028.53 . The detailed molecular structure is not available in the search results.Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in DMSO and Methanol . The melting point is 189-191°C (dec.) .Scientific Research Applications

1. Treatment Efficacy in Rheumatoid Arthritis

Research demonstrates that Proglumetacin is effective in treating rheumatoid arthritis. A study by Bozsóky and Zahumenszky (1982) found that Proglumetacin was more effective than naproxen in reducing morning stiffness, articular inflammation score index, and erythrocyte sedimentation rate in patients with rheumatoid arthritis (Bozsóky & Zahumenszky, 1982).

2. Application in Cervical and Low-Back Pain

A large, open-label study by Ginsberg and Lefebvre (1995) revealed significant pain reduction and functional improvement in patients with cervical and low-back pain treated with Proglumetacin (Ginsberg & Lefebvre, 1995).

3. Use in Arthritis of the Hip and Knee

Carratelli, Antonini, Messina, and Pica (1985) conducted a study indicating Proglumetacin's efficacy in treating arthritis of the hip and knee, showing a significant reduction in pain and high tolerability (Carratelli et al., 1985).

4. Anti-Inflammatory Mechanism

Ono, Sunami, Yamasaki, Yamamoto, and Miyake (1987) explored Proglumetacin's mechanism as an anti-inflammatory agent, finding that it inhibits cyclo-oxygenase in inflammatory sites and possesses a unique activity on 5-lipoxygenase (Ono et al., 1987).

5. Management of Soft-Tissue Rheumatisms

Brodsky, Bruhwyler, and Famaey (1994) observed Proglumetacin's effectiveness in managing soft-tissue rheumatisms, with significant pain reduction and function improvement reported in patients (Brodsky et al., 1994).

6. Gastric Tolerance and Safety

Ono, Yamasaki, Yamamoto, Sunami, and Miyake (1986) conducted a study comparing the damaging effects of Proglumetacin and indomethacin on the gastrointestinal tract, noting that Proglumetacin has less direct action on the gastrointestinal mucosa, making it a safer option (Ono et al., 1986).

Biochemical Analysis

Cellular Effects

The cellular effects of Proglumetacin-d4 Dioxalate are not well-documented. Proglumetacin, the compound it is an analogue of, is known to have significant effects on cells. As a non-steroidal anti-inflammatory drug, Proglumetacin is metabolized to indometacin and proglumide, a drug with antisecretory effects .

Molecular Mechanism

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Proglumetacin-d4 Dioxalate involves the incorporation of four deuterium isotopes into the Proglumetacin molecule. This can be achieved through a series of chemical reactions that introduce the deuterium atoms at specific positions in the molecule. The dioxalate salt of Proglumetacin-d4 is then formed by reacting Proglumetacin-d4 with oxalic acid.", "Starting Materials": [ "Proglumetacin", "Deuterium gas", "Lithium aluminum deuteride", "Hydrochloric acid", "Sodium hydroxide", "Oxalic acid" ], "Reaction": [ "Step 1: Deuterium gas is introduced into a reaction vessel containing Proglumetacin and a catalyst such as palladium or platinum. The deuterium atoms replace the hydrogen atoms in the molecule at specific positions.", "Step 2: The Proglumetacin-d4 product is isolated and purified.", "Step 3: Lithium aluminum deuteride is added to Proglumetacin-d4 in anhydrous ether to reduce the ketone group to an alcohol.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the alcohol and form the corresponding chloride salt.", "Step 5: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base.", "Step 6: Oxalic acid is added to the free base to form the dioxalate salt of Proglumetacin-d4.", "Step 7: The final product is isolated and purified." ] } | |

CAS RN |

1346597-85-0 |

Molecular Formula |

C48H60ClN5O12 |

Molecular Weight |

938.505 |

IUPAC Name |

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;oxalic acid |

InChI |

InChI=1S/C46H58ClN5O8.C2H2O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;3-1(4)2(5)6/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);(H,3,4)(H,5,6)/i28D2,30D2; |

InChI Key |

PXDVAHRYYJUKDC-OHPGHNMMSA-N |

SMILES |

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O |

synonyms |

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl-d4 Ester Dioxalate; (+/-)-Proglumetacin-d4 Dioxalate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)